molecular formula C14H14F3N3OS B2561142 3-((3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide CAS No. 905787-17-9

3-((3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide

Cat. No.: B2561142
CAS No.: 905787-17-9
M. Wt: 329.34
InChI Key: SQBQJTBAALJDBA-UHFFFAOYSA-N
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Description

3-((3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide is a complex organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide typically involves multi-step organic reactions One common method includes the reaction of 3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline with a thiol reagent under controlled conditions to form the thioether linkage

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups contribute to its binding affinity and specificity towards enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains.

Comparison with Similar Compounds

  • 3-Cyano-4-(trifluoromethyl)pyridine
  • 3-Cyano-4-(trifluoromethyl)benzoic acid
  • 3-Cyano-4-(trifluoromethyl)phenylthiourea

Comparison: Compared to these similar compounds, 3-((3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide is unique due to the presence of the tetrahydroquinoline moiety, which imparts additional structural complexity and potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

3-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3OS/c15-14(16,17)12-8-3-1-2-4-10(8)20-13(9(12)7-18)22-6-5-11(19)21/h1-6H2,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBQJTBAALJDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCCC(=O)N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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